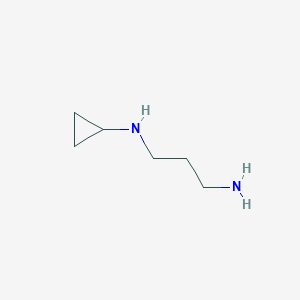
N1-Cyclopropylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cyclopropylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropylpropane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 1,3-dibromopropane under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amine group attacks the carbon atoms of the dibromopropane, leading to the formation of the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as copper or nickel may be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized diamines.
Scientific Research Applications
N1-Cyclopropylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-Cyclopropylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and selectivity of the compound towards these targets. The diamine backbone allows for multiple points of interaction, facilitating the modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-diamine: A simpler diamine without the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the diamine structure.
N-(n-Propyl)-1,3-propanediamine: Another diamine with a different alkyl substitution.
Uniqueness
N1-Cyclopropylpropane-1,3-diamine is unique due to the presence of both the cyclopropyl group and the diamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
N'-cyclopropylpropane-1,3-diamine |
InChI |
InChI=1S/C6H14N2/c7-4-1-5-8-6-2-3-6/h6,8H,1-5,7H2 |
InChI Key |
MYPKLHRVWALHHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


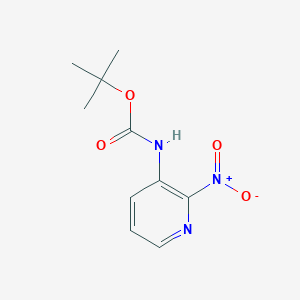
![tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)

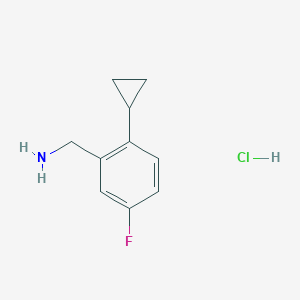

![3-(3-(Dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl)benzenesulfonyl fluoride](/img/structure/B13499854.png)
![2,3,7-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13499855.png)

![1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B13499863.png)
![methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499880.png)
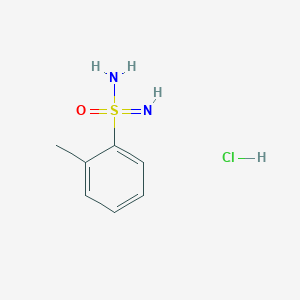

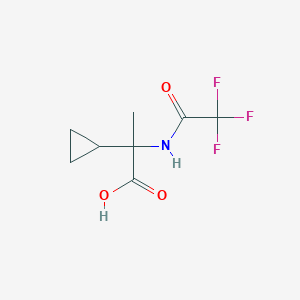
![2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)
